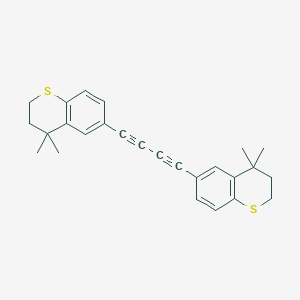

Tazarotene Thiochromane Dimer

Description

Precursors and Intermediate Reactivity in Tazarotene (B1682939) Synthesis

The synthesis of tazarotene involves the coupling of two primary fragments: a pyridine (B92270) derivative and a thiochromane moiety. nih.gov The specific thiochromane intermediate that plays a central role in the formation of the unwanted dimer is 4,4-dimethyl-6-ethynylthiochromane. chemicalbook.comscbt.com

4,4-Dimethyl-6-ethynylthiochromane is a terminal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond at the end of a carbon chain. This terminal alkyne functionality is the reactive site for the desired coupling reaction with a halogenated pyridine derivative to form tazarotene. However, under certain reaction conditions, two molecules of 4,4-dimethyl-6-ethynylthiochromane can react with each other, or "dimerize," to form the Tazarotene Thiochromane Dimer. This side reaction is a significant concern in the manufacturing process as it consumes the key intermediate and generates a difficult-to-remove impurity.

Homocoupling Reaction Mechanisms Leading to Dimer Formation

The dimerization of 4,4-dimethyl-6-ethynylthiochromane can proceed through several mechanistic pathways, primarily oxidative coupling and palladium-catalyzed homocoupling reactions. These reactions are often facilitated by the same catalysts used to promote the desired tazarotene synthesis.

The Glaser coupling, first reported in 1869, is a classic organic reaction that involves the oxidative homocoupling of terminal alkynes using a copper(I) salt, a base, and an oxidant, typically oxygen from the air. wikipedia.orgrsc.org In the context of tazarotene synthesis, if copper catalysts are present, they can facilitate the dimerization of 4,4-dimethyl-6-ethynylthiochromane. The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species. This is followed by a reductive elimination step that couples the two alkyne fragments and regenerates the copper(I) catalyst, allowing the cycle to continue. nih.gov The Hay coupling is a modification of the Glaser coupling that utilizes a TMEDA (tetramethylethylenediamine) complex of copper(I) chloride and air as the oxidant. wikipedia.orgrsc.org These types of reactions are known to produce symmetrical 1,3-diynes, which is the structural motif of the this compound. rsc.orgresearchgate.net

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes. libretexts.orgresearchgate.netwikipedia.org This is the intended reaction for the synthesis of tazarotene. However, a common and problematic side reaction in the Sonogashira coupling is the homocoupling of the terminal alkyne, also referred to as Glaser-Hay type coupling. wikipedia.orgwashington.edu This occurs when the copper acetylide intermediate, formed in the catalytic cycle, undergoes oxidative dimerization in the presence of oxygen. libretexts.orgwashington.edu The formation of this homocoupled dimer is considered a wasteful process as it consumes the often-valuable terminal alkyne. washington.edu The efficiency of the desired cross-coupling versus the undesired homocoupling can be influenced by several factors, including the nature of the catalyst, the ligands, and the reaction conditions. libretexts.orgnih.gov

Influence of Synthetic Parameters on Dimerization Efficiency

The extent to which the this compound is formed is highly dependent on the specific parameters of the synthesis. Careful control of these variables is crucial for minimizing this impurity.

The choice of solvent can have a significant impact on the outcome of coupling reactions. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the rates of competing reaction pathways. For instance, in some coupling reactions, the use of a particular solvent can either promote or suppress the formation of homocoupling products. Research has shown that in certain Sonogashira reactions, changing the solvent can dramatically affect the yield of the desired cross-coupled product versus the homocoupled dimer. For example, in one study, the use of acetonitrile (B52724) was found to be optimal for a specific coupling reaction, while employing THF resulted in no reaction. washington.edu The polarity and coordinating ability of the solvent can play a role in stabilizing or destabilizing the catalytic species and intermediates involved in both the desired and undesired reaction pathways. Spectrophotometric studies on dimerization in different solvent environments, such as H2O and D2O, have also highlighted the role of the solvent in molecular self-association processes. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C26H26S2 |

|---|---|

Molecular Weight |

402.6 g/mol |

IUPAC Name |

6-[4-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)buta-1,3-diynyl]-4,4-dimethyl-2,3-dihydrothiochromene |

InChI |

InChI=1S/C26H26S2/c1-25(2)13-15-27-23-11-9-19(17-21(23)25)7-5-6-8-20-10-12-24-22(18-20)26(3,4)14-16-28-24/h9-12,17-18H,13-16H2,1-4H3 |

InChI Key |

SUGIDRZSAFDSHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2)C#CC#CC3=CC4=C(C=C3)SCCC4(C)C)C |

Origin of Product |

United States |

Chemical Genesis and Mechanistic Pathways of Dimer Formation

Influence of Synthetic Parameters on Dimerization Efficiency

Temperature and Pressure Effects on Reaction Thermodynamics and Kinetics

While specific studies on the direct impact of temperature and pressure on Tazarotene (B1682939) Thiochromane Dimer formation are not extensively detailed in the available literature, general principles of chemical kinetics and thermodynamics offer valuable insights.

Temperature:

Studies on other dimerization reactions, such as those in β-pinene ozonolysis, have shown that temperature can have a significant and sometimes complex influence on dimer formation. copernicus.org For example, in some systems, lower temperatures have been found to promote the stabilization of reactive intermediates that can lead to dimerization. copernicus.org The photopolymerization of diacrylates also demonstrates that the effect of temperature on reaction kinetics can be influenced by factors like viscosity, with the polymerization rate increasing with temperature due to a drop in viscosity. researchgate.net

Pressure:

The effect of pressure on reaction rates is most significant for reactions occurring in the gas phase or for reactions in the condensed phase that involve a change in volume. For the synthesis of the Tazarotene Thiochromane Dimer, which occurs in the liquid phase, the effect of pressure on reaction kinetics is likely to be less pronounced compared to temperature. However, high-pressure conditions can influence the thermodynamics and kinetics of dimerization. For instance, studies on CO2 at high pressure and temperature have shown the formation of a metastable dimer. researchgate.net Similarly, in the context of solid-state physics, pressure has been shown to induce dimerization in certain materials. aps.org The change in volume during the transition from reactants to the transition state would determine the pressure dependence of the reaction rate. If the formation of the activated complex for dimerization results in a decrease in volume, an increase in pressure would favor the reaction.

A comprehensive understanding would necessitate a detailed kinetic analysis, determining the rate constants and activation parameters for both the tazarotene synthesis and the dimer formation reactions under varying temperature and pressure conditions.

Stoichiometry of Reagents and Catalysts in Dimer Minimization

The stoichiometry of the reactants and the choice of catalyst are critical factors in controlling the extent of this compound formation. The primary cause of dimer formation is the homocoupling of 4,4-dimethyl-6-ethynylthiochroman. google.com

Reagent Stoichiometry:

By carefully controlling the molar ratio of the two coupling partners, 4,4-dimethyl-6-ethynylthiochroman and ethyl 6-chloronicotinoate, the formation of the dimer can be minimized. An excess of the ethyl 6-chloronicotinoate relative to the ethynylthiochroman derivative would statistically favor the desired cross-coupling reaction over the homocoupling of the thiochroman. This principle is a common strategy in cross-coupling reactions to suppress the formation of homocoupled byproducts.

Catalyst System:

The Sonogashira coupling reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The nature and concentration of these catalysts can significantly influence the reaction pathway. The choice of ligands on the palladium catalyst can affect its reactivity and selectivity, potentially favoring the desired cross-coupling over homocoupling. Similarly, the concentration of the copper co-catalyst can play a role, as copper is often implicated in the promotion of alkyne homocoupling (Glaser coupling). Optimizing the catalyst system, including the palladium source, ligands, and the amount of copper co-catalyst, is a key strategy to minimize the formation of the this compound.

Role of Oxygen and Other Environmental Factors in Dimer Formation

Environmental factors, particularly the presence of oxygen, can influence the formation of the this compound.

Oxygen:

Oxygen can promote the oxidative homocoupling of terminal alkynes, a reaction known as the Glaser-Eglinton-Hay coupling. In the context of tazarotene synthesis, the presence of atmospheric oxygen could facilitate the dimerization of 4,4-dimethyl-6-ethynylthiochroman, leading to an increased yield of the dimer impurity. Therefore, conducting the Sonogashira coupling reaction under an inert atmosphere (e.g., nitrogen or argon) is a crucial measure to suppress this side reaction. Studies on the degradation of tazarotene have shown its instability under oxidative conditions, leading to the formation of various degradation products, which underscores the sensitivity of the molecule to oxidative environments. nih.gov

Other Environmental Factors:

Theoretical and Computational Chemistry Approaches to Dimerization Pathways

Theoretical and computational chemistry provide powerful tools to investigate the mechanistic details of chemical reactions, including the formation of the this compound.

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the potential energy surface of the dimerization reaction. These calculations can provide valuable information about the structures and energies of the reactants, products, reaction intermediates, and transition states involved in the homocoupling of 4,4-dimethyl-6-ethynylthiochroman.

By calculating the activation energies for both the desired Sonogashira cross-coupling and the undesired homocoupling, it is possible to gain a theoretical understanding of the reaction selectivity. This information can guide the experimental optimization of reaction conditions to favor the formation of tazarotene over the dimer. For instance, if calculations reveal that a particular catalyst or ligand stabilizes the transition state for the cross-coupling reaction more than that for the homocoupling, it would provide a rational basis for its use in minimizing the dimer impurity. Similar computational approaches have been used to study the dimerization of other molecules, providing insights into their electronic structure and bonding. aps.org

Table 1: Hypothetical Data from Quantum Chemical Calculations

| Parameter | Sonogashira Cross-Coupling | Thiochromane Homocoupling (Dimerization) |

| Activation Energy (kcal/mol) | 18.5 | 22.1 |

| Reaction Enthalpy (kcal/mol) | -15.2 | -12.8 |

| Transition State Structure | Pd-alkyne-aryl complex | Cu-alkyne complex |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations of Dimerization Processes

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules in a system over time. In the context of this compound formation, MD simulations could be used to investigate the diffusion and collision of the reactant molecules in the solvent, providing insights into the pre-exponential factor of the rate constant.

MD simulations can also be used to study the conformational flexibility of the reactants and how this might influence their reactivity. By simulating the system at different temperatures, it is possible to gain a qualitative understanding of the temperature dependence of the dimerization process. While MD simulations are not typically used to directly calculate reaction rates for reactions with high activation barriers, they can provide valuable information about the structural and dynamic factors that precede the chemical transformation. For example, MD simulations have been used to predict the yield of cyclobutane (B1203170) pyrimidine (B1678525) dimers in DNA by analyzing the conformational ensembles of the reactants. nih.gov

Table 2: Hypothetical Output from a Molecular Dynamics Simulation

| Simulation Time (ps) | Distance between two 4,4-dimethyl-6-ethynylthiochroman molecules (Å) | Orientation |

| 0 | 15.3 | Random |

| 100 | 8.7 | Approaching |

| 250 | 4.2 | Favorable for coupling |

| 500 | 12.1 | Separating |

Note: The data in this table is hypothetical and for illustrative purposes only. It represents a snapshot of the dynamic interactions that could be studied with MD simulations.

Advanced Structural Elucidation and Analytical Chemistry of the Dimer

High-Resolution Spectroscopic Characterization Techniques

The unambiguous structural elucidation of the Tazarotene (B1682939) Thiochromane Dimer relies on a suite of high-resolution spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, confirms the molecule's connectivity, molecular formula, and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise molecular structure of the Tazarotene Thiochromane Dimer in solution. A combination of one-dimensional and two-dimensional NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional ¹H NMR provides information on the chemical environment and multiplicity of protons, while ¹³C NMR reveals the number of unique carbon atoms. However, due to the complexity of the dimer, 2D NMR techniques are indispensable for definitive assignments.

¹H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons on the thiochromane rings, the methylene (B1212753) protons of the thiochromane structure, and the gem-dimethyl protons. The symmetry of the dimer would simplify the spectrum to some extent compared to an unsymmetrical analogue.

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the quaternary carbons of the gem-dimethyl groups, the methylene carbons, and the sp-hybridized carbons of the butadiyne linker.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the thiochromane moieties. For instance, it would show correlations between adjacent aromatic protons and between the methylene protons of the thiochromane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protonated carbons. sdsu.educolumbia.edu Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton chemical shift to its directly attached carbon's chemical shift. sdsu.educolumbia.edu

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |

| Aromatic CH | 7.2-7.5 | 125-135 | Quaternary carbons, Butadiyne carbons |

| Methylene (CH₂) | 2.8-3.2 | 25-35 | Adjacent aromatic carbons, Gem-dimethyl quaternary carbon |

| Gem-dimethyl (CH₃) | 1.3-1.5 | 30-35 | Quaternary carbon, Methylene carbon |

| Butadiyne (C≡C) | - | 75-85 | Aromatic protons |

Note: This table is illustrative and based on general chemical shift ranges for similar structural motifs. Actual experimental values would be required for definitive assignment.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of the this compound with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula, C₂₆H₂₆S₂. alentris.orgsimsonpharma.com This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data obtained from NMR. Common fragmentation pathways may involve cleavage of the thiochromane rings or the butadiyne linker.

Interactive Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₆H₂₆S₂ |

| Calculated Monoisotopic Mass | 402.1476 g/mol |

| Observed m/z | [Experimental value to be inserted] |

| Mass Accuracy (ppm) | [Experimental value to be inserted] |

Infrared (IR) and Raman Spectroscopy for Functional Group and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in the this compound.

IR Spectroscopy: This technique is particularly useful for identifying polar bonds. Key expected absorptions would include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, and potentially weak but characteristic C≡C stretching from the butadiyne linker.

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric bonds. Therefore, it is an excellent method for detecting the C≡C stretching vibration of the central butadiyne unit, which is expected to give a strong signal. The symmetric vibrations of the aromatic rings would also be observable.

Interactive Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| C≡C Stretch (Butadiyne) | ~2200 (weak) | ~2200 (strong) |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

Chromatographic Separation Methodologies for Dimer Isolation and Quantitative Analysis

Chromatographic techniques are essential for both the isolation of the this compound for characterization purposes and for its quantitative analysis in samples of Tazarotene. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed method for the analysis of Tazarotene and its impurities. researchgate.net

A typical RP-HPLC method would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation of the relatively non-polar dimer from the parent drug and other potential impurities. Detection is typically performed using a UV detector at a wavelength where the dimer exhibits strong absorbance. researchgate.net For quantitative analysis, the method would need to be validated according to regulatory guidelines, establishing parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Interactive Table 4: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 325 nm |

| Column Temperature | 30 °C |

Note: This table represents a starting point for method development and would require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Dimer

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds and their impurities. The development of a robust HPLC method for the this compound would be critical for ensuring the quality and purity of the active pharmaceutical ingredient (API), Tazarotene.

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used in the pharmaceutical industry due to its applicability to a wide range of non-polar and moderately polar compounds. For the this compound, an RP-HPLC method would likely be the primary choice for separation and quantification.

A typical RP-HPLC method for Tazarotene analysis, which could be adapted for the dimer, utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.netsielc.com Gradient elution is often employed to ensure the separation of the main compound from its impurities, which may have a wide range of polarities. researchgate.net

Table 1: Representative RP-HPLC Method Parameters for Tazarotene and its Impurities

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Potassium Phosphate Monobasic (pH 3.0) |

| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 325 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table represents a typical RP-HPLC method for Tazarotene analysis and is a hypothetical adaptation for the this compound.

Normal-Phase HPLC (NP-HPLC), while less common for pharmaceutical analysis, could offer an alternative selectivity for the separation of the dimer from other non-polar impurities. In NP-HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase. This technique could be particularly useful if the dimer co-elutes with other impurities in RP-HPLC.

Detection in HPLC is most commonly performed using a UV-Vis detector, as both Tazarotene and its dimer possess chromophores that absorb in the UV region. researchgate.net Photodiode Array (PDA) detection would be particularly advantageous as it allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment. For higher sensitivity and structural confirmation, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS). nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Any potential volatile impurities associated with the formation of the dimer could be analyzed by a similar approach, likely involving a headspace or direct injection method with a low-polarity capillary column and detection by a mass spectrometer.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer advantages over HPLC for the separation of chiral compounds and some complex mixtures. While no specific SFC methods have been reported in the literature for the this compound, this technique holds potential for challenging separations where HPLC may not provide adequate resolution. The use of co-solvents and various stationary phases in SFC could provide unique selectivity for the dimer and other related impurities.

Spectrophotometric and Other Quantitative Analytical Approaches

Spectrophotometric methods offer a simpler and often more rapid approach for the quantification of analytes, provided there is no significant spectral overlap from other components in the sample matrix.

UV-Vis spectroscopy is a fundamental analytical technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light. nih.gov Tazarotene has a characteristic UV absorption spectrum, and it is expected that the this compound would also exhibit strong UV absorbance due to its extended conjugated system. researchgate.net

A quantitative UV-Vis method for the dimer would involve measuring the absorbance at its wavelength of maximum absorption (λmax) and using a calibration curve prepared with a reference standard of the isolated dimer. Derivative spectroscopy can be employed to enhance the resolution of the spectrum and reduce the interference from background signals. researchgate.net

Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound

| Parameter | Value |

| Solvent | Acetonitrile |

| Wavelength of Maximum Absorption (λmax) | ~350 nm (Estimated) |

| Molar Absorptivity (ε) | To be determined experimentally |

This table presents hypothetical data, as specific experimental values for the this compound are not publicly available.

Elemental analysis is a crucial technique for confirming the elemental composition of a newly synthesized compound. For the this compound, with a molecular formula of C₂₆H₂₆S₂, elemental analysis would be used to verify the percentage of carbon, hydrogen, and sulfur. alentris.org This data, in conjunction with high-resolution mass spectrometry, provides strong evidence for the molecular formula of the dimer.

Table 3: Theoretical Elemental Composition of this compound (C₂₆H₂₆S₂)

| Element | Theoretical Percentage |

| Carbon (C) | 77.56% |

| Hydrogen (H) | 6.51% |

| Sulfur (S) | 15.93% |

This technique is fundamental in the initial characterization of the dimer as an isolated impurity and for the validation of its reference standard.

Method Validation and Research Quality Control for Dimer Analysis

The robust analysis of the this compound, a known impurity in the synthesis of Tazarotene, is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). veeprho.comgoogle.com Method validation for the quantification of this specific dimer is conducted in line with the International Council for Harmonisation (ICH) guidelines to ensure that the analytical procedures are suitable for their intended purpose. nih.gov These methods are essential for routine quality control in the pharmaceutical industry. sci-hub.senih.gov

Analytical methods, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), are employed for the separation and quantification of Tazarotene and its related substances, including the thiochromane dimer. nih.govnih.gov The validation of these methods encompasses a range of parameters to demonstrate their reliability.

Key Validation Parameters:

Specificity: The analytical method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. For the this compound, this means the method can distinguish its peak from that of Tazarotene, Tazarotenic acid, and other process-related impurities.

Linearity: This parameter demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample. For impurities related to Tazarotene, linearity is typically established over a range of concentrations, with a high correlation coefficient (r²) greater than 0.99 being a common acceptance criterion. nih.gov For instance, a validated UPLC-QDa method for Tazarotene and its active metabolite showed linearity in the range of 0.4 to 12,500 ng/mL. nih.gov

Range: The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The accuracy of the method is determined by how close the test results are to the true value. It is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix. For Tazarotene and its related substances, accuracy is typically expected to be within a range of 95.3% to 107.0%. nih.gov In similar analyses, accuracy and precision have been found to be acceptable if they are within ±15%. nih.gov

Precision: This is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For Tazarotene and its related substances, the precision of the method is generally required to be less than 2.2% RSD. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For Tazarotene impurities, the LOQ and LOD have been reported to be as low as 0.1% and 0.03%, respectively. nih.gov A specific UPLC-QDa method for Tazarotene reported an LOD of 0.10 ng/mL and an LOQ of 0.40 ng/mL. nih.gov

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov

System Suitability: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. For the analysis of the this compound, a system suitability requirement could include the relative standard deviation of the area counts for the dimer peak being no more than 10.0%.

The table below summarizes typical validation parameters for analytical methods used in the analysis of Tazarotene and its impurities, which are applicable to the this compound.

| Parameter | Typical Acceptance Criteria |

| Specificity | Able to separate the dimer peak from other components. |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 95.3% - 107.0% |

| Precision (% RSD) | ≤ 2.2% |

| Limit of Quantitation (LOQ) | Sufficiently low to quantify the impurity at its specification limit (e.g., ≤ 100 ppm). google.com |

| Limit of Detection (LOD) | Lower than the LOQ. |

| Robustness | No significant impact on results from minor method variations. |

| System Suitability (% RSD) | ≤ 10.0% for the dimer peak area. |

Molecular Pharmacology and Theoretical Biological Interactions of the Dimer

In Silico Modeling of Retinoid Receptor Binding Affinities

There is no available information regarding in silico modeling of the Tazarotene (B1682939) Thiochromane Dimer with retinoid receptors.

In Vitro Receptor Transactivation Studies (Mechanistic Research)

No in vitro studies characterizing the mechanistic action of the Tazarotene Thiochromane Dimer on retinoid receptors are present in the available literature.

Comparative Chemical Biology: Dimer vs. Monomeric Tazarotene Receptor Interactions

Structure-Activity Relationship (SAR) of the Dimer in Relation to Retinoid Function

Future research may delve into the specific biological activities of process-related impurities such as the this compound. However, at present, a comprehensive and scientifically rigorous article on this specific compound, as per the requested outline, cannot be generated.

Strategies for Chemical Control and Mitigation of Dimer Formation in Synthetic Research

Design and Implementation of Alternative Synthetic Routes for Tazarotene (B1682939)

The primary route to tazarotene involves a Sonogashira coupling between 4,4-dimethyl-6-ethynylthiochroman and an ethyl 6-chloronicotinate derivative. nih.gov However, the propensity of the thiochromane acetylene (B1199291) to undergo homocoupling under these conditions has prompted the exploration of alternative synthetic strategies.

One notable alternative approach commences with 4,4-dimethyl-6-bromothiochromane S-oxide. This route avoids the direct use of the highly reactive 4,4-dimethyl-6-ethynylthiochroman in the key coupling step, thereby circumventing the primary pathway for dimer formation. This method is reported to proceed using less hazardous organometallic reagents, offering a potentially safer and more selective synthesis of tazarotene. google.com

Another strategy involves a change in the order of bond formation. Instead of creating the aryl-alkyne bond late in the synthesis, alternative routes can be designed where the core acetylenic linkage is formed earlier, followed by the construction or modification of the thiochromane ring. While specific examples for tazarotene are not extensively documented in publicly available literature, this conceptual approach is a valid strategy in organic synthesis to avoid problematic coupling reactions with advanced, sterically hindered intermediates.

Catalyst Selection and Ligand Design for Enhanced Selectivity in Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed reaction, often with a copper(I) co-catalyst. The choice of both the palladium catalyst and the associated ligands plays a pivotal role in dictating the reaction's selectivity towards the desired cross-coupling product over the undesired homocoupling dimer.

Catalyst Systems:

| Catalyst System | Description | Potential for Dimer Control |

| Palladium-Phosphine Complexes | Traditional catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used. The nature of the phosphine (B1218219) ligand (e.g., electron-donating, bulky) can significantly influence the catalytic cycle and, consequently, the selectivity. | Bulky and electron-rich phosphine ligands can enhance the rate of the desired cross-coupling, potentially minimizing the time available for the homocoupling side reaction. |

| Palladium-N-Heterocyclic Carbene (NHC) Complexes | NHC ligands are strong sigma-donors and can form very stable palladium complexes. These catalysts can exhibit high activity, allowing for lower catalyst loadings and potentially faster reaction times, which can suppress side reactions. | The high stability and activity of Pd-NHC complexes can lead to more efficient cross-coupling, reducing the likelihood of the homocoupling pathway. |

| Copper-Free Systems | The copper co-catalyst is often implicated in promoting the homocoupling of terminal alkynes (Glaser coupling). Therefore, developing copper-free Sonogashira protocols is a key strategy to suppress dimer formation. | By eliminating the copper co-catalyst, a primary pathway for the oxidative homocoupling of the thiochromane acetylene is removed, leading to a significant reduction in dimer formation. |

| Heterogeneous Catalysts | Palladium supported on solid materials, such as charcoal (Pd/C), offers advantages in terms of catalyst recovery and can sometimes provide different selectivity compared to homogeneous systems. Ligand-free heterogeneous systems have been developed for Sonogashira couplings. nih.govorganic-chemistry.org | The reaction environment at the surface of a heterogeneous catalyst can influence the relative rates of cross-coupling and homocoupling, potentially favoring the desired product. |

Ligand Design:

The design of the ligand attached to the palladium center is crucial for fine-tuning the catalyst's performance.

| Ligand Type | Design Principle | Impact on Dimer Formation |

| Bulky Phosphines | Ligands with large steric hindrance can promote the reductive elimination step that forms the final product and can disfavor the formation of catalyst complexes that might lead to homocoupling. | Increased steric bulk can create a kinetic preference for the cross-coupling reaction. |

| Electron-Rich Phosphines | Electron-donating ligands can increase the electron density on the palladium center, which can facilitate the oxidative addition step of the catalytic cycle, leading to a faster overall reaction rate. | A faster catalytic cycle for the desired reaction can outcompete the slower homocoupling side reaction. |

| Bidentate Ligands | Ligands that can bind to the palladium center at two points (bidentate) can offer greater stability and control over the geometry of the catalytic complex. | The well-defined coordination environment can enhance selectivity for the cross-coupling product. |

| Specialized Ligands | Research has shown that specific ligands, such as glycosyl triazoles, can be designed to actively suppress the homocoupling reaction in copper-catalyzed Sonogashira couplings. organic-chemistry.org | These ligands can preferentially bind to the catalyst or intermediates in a way that sterically or electronically disfavors the homocoupling pathway. |

Optimization of Reaction Conditions for Dimer Minimization

Fine-Tuning of Temperature, pH, and Concentration Gradients

Careful control of reaction parameters is a critical and often straightforward method to minimize the formation of the tazarotene thiochromane dimer.

Temperature: The rates of the desired cross-coupling and the undesired homocoupling reactions will likely have different temperature dependencies. Lowering the reaction temperature can sometimes slow the rate of the homocoupling reaction more significantly than the cross-coupling, thus improving the product-to-dimer ratio. However, this may also lead to longer reaction times. Systematic studies are required to find the optimal temperature that balances reaction rate and selectivity.

Concentration: The concentration of the reactants can also play a role. A slow addition of the 4,4-dimethyl-6-ethynylthiochroman to the reaction mixture can help to maintain a low instantaneous concentration of this key intermediate. This strategy, known as high-dilution conditions, can significantly disfavor the bimolecular homocoupling reaction in favor of the cross-coupling with the more abundant ethyl 6-chloronicotinate derivative.

Use of Additives and Scavengers to Prevent Dimerization

The introduction of specific additives or scavengers into the reaction mixture can be a highly effective strategy to inhibit the homocoupling side reaction.

Reducing Agents/Oxygen Scavengers: The homocoupling of terminal alkynes is an oxidative process. The exclusion of oxygen from the reaction mixture by working under an inert atmosphere (e.g., nitrogen or argon) is a standard precaution. Furthermore, it has been demonstrated that conducting the Sonogashira reaction under a dilute hydrogen atmosphere can dramatically reduce the amount of homocoupling byproduct. nih.govorganic-chemistry.orgwashington.eduacs.org The hydrogen likely helps to maintain the palladium catalyst in its active Pd(0) oxidation state and may also reduce any oxidized species that could promote the oxidative homocoupling.

Competitive Inhibitors: In some cases, a less valuable, more reactive alkyne could be added in a very small amount to preferentially undergo homocoupling, effectively "scavenging" the reactive sites of the catalyst that promote this side reaction. However, this approach requires careful selection of the scavenger to avoid other unwanted side reactions.

Advanced Purification and Crystallization Techniques for Dimer Removal (Laboratory Scale)

Even with optimized synthetic conditions, some amount of the thiochromane dimer is often formed. Therefore, efficient purification methods are essential to obtain tazarotene of high purity.

Selective Precipitation and Recrystallization Methodologies

A patented method for the removal of the this compound involves the formation of an acid addition salt of tazarotene. google.com

Procedure for Dimer Removal by Acid Salt Formation:

Dissolution: The crude tazarotene containing the dimer impurity is dissolved in an organic solvent. A range of solvents can be used, including esters (e.g., ethyl acetate), ethers (e.g., tetrahydrofuran), or halogenated hydrocarbons (e.g., dichloromethane). google.comgoogle.com

Acid Addition: An inorganic acid, such as hydrochloric acid, is added to the solution. This protonates the basic nitrogen atom on the pyridine (B92270) ring of tazarotene, forming a salt.

Precipitation: The tazarotene acid addition salt is typically much less soluble in the organic solvent than the non-basic thiochromane dimer. This difference in solubility causes the tazarotene salt to precipitate out of the solution, while the dimer remains dissolved.

Isolation: The precipitated tazarotene salt is isolated by filtration.

Neutralization and Final Purification: The purified tazarotene salt is then neutralized with a base to regenerate the free tazarotene. A final purification step, such as washing or recrystallization from a non-polar solvent like n-heptane or hexane, can be employed to remove any remaining traces of the dimer and other impurities. google.comgoogle.com This process can be repeated if necessary to achieve the desired level of purity, often reducing the dimer content to less than 100 ppm. google.com

Selective Recrystallization:

Beyond the acid-base manipulation, traditional recrystallization techniques can be optimized for dimer removal. This involves a systematic screening of solvents and solvent mixtures to find conditions where the solubility of tazarotene and its thiochromane dimer are significantly different.

Solvent Systems for Selective Recrystallization:

| Solvent/Solvent System | Principle of Selectivity |

| Non-polar Solvents (e.g., Heptane, Hexane) | Tazarotene has limited solubility in these solvents, while the less polar dimer may be more soluble. This can be effective for a final wash or slurry to remove residual dimer. google.com |

| Alcohol/Water Mixtures (e.g., Ethanol/Water) | The polarity of the solvent system can be fine-tuned by adjusting the ratio of alcohol to water. This can create a narrow window where tazarotene crystallizes out, leaving the dimer in the mother liquor. |

| Ester/Alkane Mixtures (e.g., Ethyl Acetate/Heptane) | A good solvent for both compounds (the ester) is combined with a poor solvent (the alkane). By slowly adding the poor solvent or by cooling the saturated solution, selective crystallization of the less soluble component (ideally tazarotene) can be achieved. |

The effectiveness of any recrystallization protocol depends on factors such as the cooling rate, agitation, and the presence of seed crystals, all of which must be carefully controlled to achieve optimal separation.

Preparative Chromatography Techniques for High-Purity Tazarotene Production

Preparative chromatography is an indispensable tool for achieving the high levels of purity required for pharmaceutical applications. In the context of Tazarotene production, various chromatographic techniques are employed to effectively separate the API from the closely related thiochromane dimer and other process-related impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques that can be scaled up for preparative purposes. The development of robust analytical methods is the first step, which can then be adapted for purification. For the separation of Tazarotene and its impurities, reversed-phase chromatography is commonly utilized. researchgate.netnih.gov

A typical preparative HPLC method would involve a C18 stationary phase, which is effective in separating compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the effective separation of components with different polarities. The this compound, being more non-polar than Tazarotene, will have a longer retention time under these conditions, allowing for its separation.

The following table outlines a representative set of conditions for the analytical separation of Tazarotene and its dimer, which can be adapted for preparative scale.

| Parameter | Condition |

| Stationary Phase | C18, 5 µm |

| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (B84403) (pH 3.0) |

| Mobile Phase B | Acetonitrile/Methanol mixture |

| Elution Mode | Gradient |

| Detection | UV at a specific wavelength |

This table is a generalized representation based on common practices in reversed-phase chromatography for similar compounds and should be optimized for specific applications.

Membrane Separations and Other Advanced Purification Strategies

Beyond traditional chromatographic methods, advanced purification strategies are being explored to enhance efficiency and reduce the environmental impact of pharmaceutical manufacturing. While specific applications of membrane separations for the this compound are not extensively documented, the principles of these technologies suggest their potential utility.

Organic solvent nanofiltration (OSN) is a membrane-based separation process that can be used to separate molecules of different sizes in organic solvents. researchgate.net Given the difference in molecular weight and size between Tazarotene (351.46 g/mol ) and its dimer (402.61 g/mol ), OSN could potentially be employed as a continuous and energy-efficient method for their separation. rsc.orgnih.gov This would involve selecting a membrane with a specific molecular weight cut-off that allows the smaller Tazarotene molecule to pass through while retaining the larger dimer.

Another advanced technique is agitated bed crystallization. This method can be used to purify a liquid stream of an impure API. nih.gov By carefully controlling the crystallization conditions, it is possible to selectively crystallize the desired compound, in this case, Tazarotene, leaving the impurities, including the dimer, in the mother liquor. This technique offers the potential for an integrated and continuous purification process.

Process Analytical Technology (PAT) Applications for Real-Time Dimer Monitoring and Control

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal of PAT is to ensure final product quality by building it into the process rather than relying on end-product testing. fda.gov

For the synthesis of Tazarotene, PAT can be instrumental in monitoring and controlling the formation of the thiochromane dimer in real-time. Spectroscopic techniques, such as Near-Infrared (NIR) and Raman spectroscopy, are powerful PAT tools that can be integrated directly into the reaction vessel. longdom.org

A potential PAT application would involve developing a chemometric model that correlates the spectral data with the concentration of the this compound. This model would be built by acquiring spectra of reaction mixtures with known concentrations of the dimer, as determined by a reference method like HPLC. Once validated, this model could be used to monitor the progress of the Sonogashira reaction in real-time.

By continuously monitoring the dimer concentration, process parameters such as temperature, catalyst loading, and reaction time could be adjusted in real-time to minimize its formation. This proactive control strategy would lead to a more consistent and higher-purity product, reducing the burden on downstream purification processes. While a study has demonstrated the use of NIR spectroscopy for the real-time monitoring of Tazarotene content in a gel formulation, the application of such techniques for monitoring synthetic impurities like the thiochromane dimer during the reaction represents a significant opportunity for process optimization. rsc.org

The implementation of PAT for dimer monitoring would involve the following steps:

| Step | Description |

| 1. Feasibility Study | Evaluate the suitability of spectroscopic techniques (e.g., NIR, Raman) to differentiate between Tazarotene and the thiochromane dimer. |

| 2. Method Development | Develop a robust calibration model correlating spectral data with dimer concentration using a set of calibration samples. |

| 3. Method Validation | Validate the calibration model for accuracy, precision, and robustness according to regulatory guidelines. |

| 4. Implementation | Integrate the validated PAT method into the Tazarotene manufacturing process for real-time monitoring and control. |

This table outlines the general workflow for implementing a PAT method for impurity monitoring.

By embracing these advanced chemical control, purification, and analytical strategies, the pharmaceutical industry can continue to ensure the high quality and safety of Tazarotene, a vital medication for many patients.

Future Directions and Emerging Research Avenues in Retinoid Dimer Chemistry

Exploration of Other Retinoid Dimer Architectures and Their Targeted Synthesis

The synthesis of retinoid dimers presents a frontier in medicinal chemistry, moving beyond the traditional focus on monomeric ligands. The exploration of diverse dimer architectures, including both homodimers and heterodimers of various retinoids, opens up possibilities for creating molecules with unique pharmacological profiles. The targeted synthesis of these complex molecules requires sophisticated chemical strategies.

One promising approach involves the use of bivalent ligands, where two retinoid pharmacophores are connected by a linker of variable length and flexibility. The nature of this linker is critical, as it dictates the spatial orientation of the retinoid units and, consequently, their ability to interact with and bridge receptor dimers. Synthetic strategies for constructing these architectures often involve multi-step organic synthesis, beginning with the functionalization of the retinoid monomers to introduce reactive handles. These handles are then coupled using a variety of chemical reactions, such as click chemistry, amide bond formation, or ether synthesis, to introduce the desired linker.

The design and synthesis of heterodimers, which combine two different retinoid molecules, offer an even greater level of complexity and potential for selectivity. These molecules could be engineered to target specific heterodimeric receptor pairs, such as RAR/RXR, with high affinity and specificity. The synthetic challenges for heterodimers are more pronounced, often requiring orthogonal protection and deprotection strategies to ensure the correct coupling of the two different retinoid moieties.

| Dimer Architecture | Synthetic Strategy | Key Considerations |

| Homodimer | Coupling of two identical functionalized retinoid monomers via a linker. | Linker length and flexibility; Stereochemistry of the retinoid. |

| Heterodimer | Sequential or convergent synthesis involving two different retinoid units. | Orthogonal protecting groups; Regioselectivity of the coupling reaction. |

| Covalently Linked Dimers | Formation of a stable covalent bond between two retinoid molecules. | Choice of linkage chemistry (e.g., ester, ether, carbon-carbon bond). |

This table outlines various retinoid dimer architectures and the synthetic considerations for each.

Development of Novel Analytical Probes for In Situ Dimer Detection

Understanding the dynamics of retinoid dimer formation within a cellular context is crucial for elucidating their biological roles. To this end, the development of novel analytical probes for the in situ detection of these dimers is a significant area of research. Fluorescence-based techniques are particularly powerful for visualizing and quantifying molecular interactions in living cells.

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are two such techniques that can be adapted to monitor retinoid receptor dimerization. nih.govnih.goverasmusoic.nlmendelnet.czmicroscopyu.com In a FRET-based assay, two different fluorescent proteins (e.g., CFP and YFP) are fused to the retinoid receptors of interest. When the receptors dimerize upon ligand binding, the two fluorophores are brought into close proximity, allowing for energy transfer from the donor (CFP) to the acceptor (YFP), resulting in a detectable change in the fluorescence emission spectrum. nih.gov BRET operates on a similar principle but uses a bioluminescent enzyme (like Renilla luciferase) as the donor and a fluorescent protein as the acceptor. nih.govnih.govyoutube.combmglabtech.com

The development of small-molecule fluorescent probes that specifically recognize and bind to retinoid dimers is another exciting avenue. These probes could be designed to exhibit a change in their fluorescent properties (e.g., an increase in quantum yield or a shift in emission wavelength) upon binding to the dimer, allowing for direct visualization of dimer formation using fluorescence microscopy. The design of such probes requires a deep understanding of the three-dimensional structure of the retinoid dimer-receptor complex to ensure high binding affinity and specificity.

| Probe Type | Detection Principle | Advantages |

| FRET/BRET Biosensors | Energy transfer between fluorescently tagged receptors upon dimerization. nih.govnih.goverasmusoic.nlmendelnet.czmicroscopyu.com | Allows for real-time monitoring in living cells; provides spatial and temporal information. nih.gov |

| Dimer-Specific Fluorescent Probes | Direct binding of a small molecule probe to the retinoid dimer, leading to a change in fluorescence. | Potentially less perturbative than protein tagging; can be used in fixed and live cells. |

| Photoactivatable Probes | Probes that become fluorescent only after a specific event, such as dimer formation. | High signal-to-noise ratio; allows for precise temporal control of fluorescence activation. |

This table summarizes different types of analytical probes for detecting retinoid dimers and their underlying principles.

Computational Design of Dimerization-Resistant Synthetic Pathways

While the formation of dimers can be beneficial, in some instances, it may be desirable to design retinoid analogues that resist dimerization to favor monomeric receptor interactions or to improve physicochemical properties. Computational chemistry offers powerful tools to predict and engineer against such dimerization.

Molecular dynamics (MD) simulations can be employed to study the aggregation propensity of small molecules like retinoids in solution. researchgate.netnih.govnih.gov By simulating the behavior of multiple retinoid molecules over time, it is possible to identify the key intermolecular interactions that drive dimerization and aggregation. This information can then be used to guide the rational design of new retinoid derivatives with modified structures that disfavor these interactions. For example, the introduction of bulky substituents or charged groups at strategic positions on the retinoid scaffold could sterically or electrostatically hinder the close approach of two molecules, thereby preventing dimerization.

Computational protein design methods can also be adapted to tackle this challenge. pnas.orgcaltech.eduresearchgate.netnih.govnih.gov While primarily used for designing protein-protein interactions, the underlying principles can be applied to small molecule interactions. Algorithms that predict favorable binding interfaces can be used in a negative design approach to identify and eliminate structural features that promote self-association. By iteratively modifying the retinoid structure and re-evaluating its dimerization potential using these computational tools, it is possible to converge on a dimerization-resistant design.

| Computational Method | Application in Dimerization Resistance | Key Output |

| Molecular Dynamics (MD) Simulations | Simulating the aggregation behavior of retinoid molecules in solution. researchgate.netnih.govnih.gov | Prediction of dimerization propensity and identification of key driving interactions. |

| Protein-Protein Docking Algorithms (adapted) | Predicting the most stable dimeric conformations of retinoid molecules. | Identification of the dimer interface and key interacting residues. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of retinoids with their observed dimerization behavior. | Predictive models for designing new retinoids with low dimerization potential. |

This table highlights computational methods that can be used to design retinoid synthetic pathways that resist dimerization.

Mechanistic Studies of Dimer Degradation and Stability Under Various Conditions

The stability of retinoids is a critical factor that influences their biological activity and shelf-life. The formation of dimers can significantly alter the degradation and stability profile of these compounds. Mechanistic studies are therefore essential to understand how dimerization affects the chemical integrity of retinoids under various conditions, such as exposure to light, heat, and oxidative stress.

Photodegradation is a major concern for many retinoids. nih.govnih.govwisdomlib.orgsci-hub.seresearchgate.netresearchgate.netnih.gov Studies on monomeric retinoids have shown that UV irradiation can lead to isomerization and the formation of various decomposition products. nih.govwisdomlib.org It is plausible that the Tazarotene (B1682939) Thiochromane Dimer exhibits a different photostability profile compared to its monomeric precursor. The dimeric structure might shield photosensitive parts of the molecule or, conversely, create new photochemical reaction pathways. Comparative studies using techniques like HPLC and mass spectrometry to analyze the degradation products of the monomer and dimer under controlled light exposure would provide valuable insights.

The degradation of retinoid receptors themselves is also influenced by dimerization. nih.govresearchgate.net For instance, the degradation of retinoic acid receptor gamma (RARγ) through the ubiquitin-proteasome pathway is dependent on its heterodimerization with a liganded retinoid X receptor (RXR). nih.gov In contrast, the degradation of RARα can be inhibited by phosphorylation, and this inhibition is reversed by heterodimerization. nih.gov These findings suggest a complex interplay between ligand binding, receptor dimerization, and protein stability, which ultimately regulates the duration of the retinoid signal.

| Condition | Potential Effect on Dimer Stability | Analytical Technique |

| UV/Visible Light Exposure | Altered rate and pathway of photodegradation compared to the monomer. nih.govnih.govwisdomlib.orgsci-hub.seresearchgate.netresearchgate.netnih.gov | HPLC, Mass Spectrometry |

| Elevated Temperature | Changes in thermal degradation kinetics and product formation. | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |

| Oxidative Stress | Different susceptibility to oxidation at specific sites within the dimer. | Electron Spin Resonance (ESR) Spectroscopy, LC-MS |

| pH Variation | Altered solubility and stability due to changes in ionization states. | UV-Vis Spectroscopy, Potentiometric Titration |

This table outlines various conditions that can affect the stability of the Tazarotene Thiochromane Dimer and the techniques used to study these effects.

Investigating the Dimer's Potential as a Tool Compound for Receptor Studies (Non-Therapeutic)

Beyond its potential therapeutic applications, the this compound and other synthetic retinoid dimers hold significant promise as tool compounds for fundamental receptor research. mdpi.comnih.govresearchgate.net These molecules can be used to probe the intricacies of nuclear receptor pharmacology in a way that is not possible with monomeric ligands.

A key application of a synthetic dimer is to investigate the functional consequences of receptor dimerization. nih.gov By providing a pre-formed bivalent ligand, a synthetic dimer can lock the receptor in a specific dimeric conformation, allowing researchers to study the downstream signaling events that are specifically associated with that conformation. This can help to dissect the distinct roles of homodimers versus heterodimers, or to understand how different dimer interfaces lead to different biological outcomes.

Furthermore, synthetic dimers can be used to explore allosteric communication between the two protomers of a receptor dimer. nih.gov By systematically varying the structure of the linker and the nature of the retinoid units, it is possible to create a library of bivalent ligands that can induce a range of receptor conformations. Studying the effects of these different conformations on co-activator and co-repressor recruitment can provide a detailed picture of the allosteric regulation within the receptor dimer.

Finally, the this compound itself, being a stable and well-characterized molecule, could serve as a valuable reference compound in these studies. Its interaction with various nuclear receptors can be quantified and compared to that of its monomeric precursor and other synthetic dimers, providing a baseline for understanding the structure-activity relationships of bivalent retinoid ligands.

| Application as a Tool Compound | Research Question Addressed | Experimental Approach |

| Probing Receptor Dimerization | What are the functional consequences of specific receptor dimer conformations? | Cellular assays measuring gene expression in response to dimer treatment. |

| Investigating Allosteric Regulation | How does the binding of a ligand to one protomer affect the other? | Biochemical assays measuring co-regulator recruitment to the receptor dimer. |

| Structure-Activity Relationship Studies | How do the linker and retinoid moieties of a bivalent ligand influence receptor binding and activation? | Competitive binding assays and transcriptional activation assays. |

This table summarizes the potential non-therapeutic applications of the this compound in receptor studies.

Q & A

How can researchers optimize the synthesis of Tazarotene Thiochromane Dimer to improve yield and purity?

Basic

Synthetic optimization requires systematic variation of reaction conditions (e.g., solvent, temperature, catalyst) and monitoring via thin-layer chromatography (TLC) to track intermediates . For example, intramolecular cyclization strategies used in thiochromane synthesis (e.g., acidic hydrolysis of thiazolines) could be adapted for dimer formation, with purification via column chromatography to isolate byproducts . Parallel small-scale reactions under controlled conditions (e.g., inert atmosphere) may mitigate oxidation side reactions.

What analytical techniques are critical for characterizing the structural conformation of this compound?

Basic

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and X-ray crystallography are essential for confirming stereochemistry and connectivity . Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like thioether bonds. For complex mixtures, high-performance liquid chromatography (HPLC) coupled with UV-Vis detection ensures purity .

What in vitro models are suitable for initial screening of this compound’s biological activity?

Basic

Use reconstructed human skin models (e.g., self-assembled psoriatic or healthy epidermal/dermal substitutes) to assess percutaneous absorption and metabolic conversion, as demonstrated with tazarotene . Cell viability assays (MTT/WST-1) in basal cell carcinoma (BCC) lines can screen anti-proliferative effects, with ROS quantification via fluorescent probes to evaluate apoptosis pathways .

How can researchers resolve contradictions in efficacy data between preclinical and clinical studies of this compound?

Advanced

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine study design . For example, discrepancies in pharmacokinetic data may arise from interspecies metabolic differences; address this using physiologically based pharmacokinetic (PBPK) modeling. Validate findings via blinded, randomized trials with matched dosing regimens and standardized endpoints (e.g., lesion count reduction in acne models) .

What molecular mechanisms underlie this compound’s apoptotic effects in cancer cells?

Advanced

Investigate cross-talk between intrinsic and extrinsic apoptotic pathways. Tazarotene activates caspase-8 via ROS-mediated death receptor signaling, truncating Bid to induce mitochondrial permeabilization and caspase-9/-3 cleavage . For the dimer, screen for synergistic modulation of BCL-2 family proteins (e.g., BCL-xl downregulation) and IAP inhibitors (e.g., survivin) using siRNA knockdowns and Western blotting.

How can in silico methods improve the design of this compound derivatives?

Advanced

Leverage molecular docking (e.g., AutoDock Vina) to predict binding affinity to retinoid receptors (RARβ/γ) and thiochromane-specific targets. QSAR models can prioritize derivatives with optimal logP and polar surface area for dermal penetration . Validate predictions with MD simulations to assess stability in lipid bilayers, guided by cheminformatics databases (SciFinder) for structural analogs .

What experimental strategies mitigate phototoxicity risks in topical formulations containing this compound?

Advanced

Conduct Phase I photoirritation studies under standardized UV exposure (UVA/UVB) to quantify erythema indices, as done for tazarotene foam . Use electron paramagnetic resonance (EPR) to detect free radical generation. Formulate with antioxidants (e.g., ascorbyl palmitate) or UV filters (e.g., zinc oxide) and validate via Franz cell permeation assays on ex vivo skin .

How should researchers design dose-response studies to evaluate synergistic effects of this compound with other retinoids?

Advanced

Employ factorial design experiments to test combinatorial ratios (e.g., fixed-dose vs. isobologram analysis). Measure synergy using Chou-Talalay’s combination index (CI) in 3D tumor spheroids. Include vehicle-controlled arms and blinded evaluators to reduce bias, as seen in tazarotene Phase III trials . Monitor biomarkers (e.g., caspase-3 activation) to link efficacy to mechanistic targets .

What methodologies address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

Advanced

Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity and particle size. Use process analytical technology (PAT) for real-time monitoring (e.g., in-line NMR). Cross-validate batches via accelerated stability testing (ICH guidelines) and comparative pharmacokinetic profiling in rodent models .

How can researchers leverage omics approaches to identify off-target effects of this compound?

Advanced

Perform transcriptomic profiling (RNA-seq) on treated vs. untreated BCC cells to map differentially expressed genes. Proteomics (LC-MS/MS) can reveal post-translational modifications (e.g., PARP cleavage). Integrate metabolomics (UPLC-QTOF) to detect ROS-related metabolites (e.g., glutathione disulfide). Validate findings using CRISPR-Cas9 knockouts of candidate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.